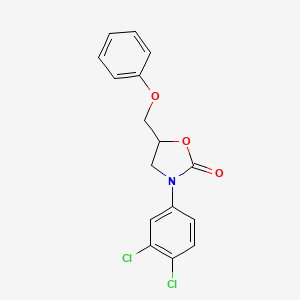
3-(3,4-dichlorophenyl)-5-(phenoxymethyl)-1,3-oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-dichlorophenyl)-5-(phenoxymethyl)-1,3-oxazolidin-2-one, also known as linezolid, is a synthetic antibiotic that belongs to the oxazolidinone class. It was first approved by the FDA in 2000 for the treatment of infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). Linezolid is a potent antibiotic that has been widely used in clinical practice due to its broad-spectrum activity and low toxicity.
作用机制
Linezolid exerts its antibacterial activity by inhibiting bacterial protein synthesis. It binds to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of the initiation complex and inhibiting the elongation of the peptide chain. This results in the inhibition of bacterial protein synthesis and ultimately leads to bacterial cell death.
Biochemical and Physiological Effects
Linezolid has been shown to have low toxicity and is generally well-tolerated by patients. However, it can cause adverse effects such as thrombocytopenia, anemia, and peripheral neuropathy. Linezolid has also been shown to have interactions with other drugs, including selective serotonin reuptake inhibitors (SSRIs) and monoamine oxidase inhibitors (MAOIs).
实验室实验的优点和局限性
Linezolid has several advantages for use in laboratory experiments. It has a broad-spectrum activity against Gram-positive bacteria, making it useful for studying the mechanisms of bacterial resistance. It is also relatively stable and can be easily synthesized in large quantities. However, 3-(3,4-dichlorophenyl)-5-(phenoxymethyl)-1,3-oxazolidin-2-one has limitations in that it is not effective against Gram-negative bacteria and has limited activity against anaerobic bacteria.
未来方向
There are several future directions for research on 3-(3,4-dichlorophenyl)-5-(phenoxymethyl)-1,3-oxazolidin-2-one. One area of interest is the development of new analogs with improved activity against resistant strains of bacteria. Another area of research is the use of 3-(3,4-dichlorophenyl)-5-(phenoxymethyl)-1,3-oxazolidin-2-one in combination with other antibiotics to enhance its efficacy. Additionally, there is interest in studying the immunomodulatory effects of 3-(3,4-dichlorophenyl)-5-(phenoxymethyl)-1,3-oxazolidin-2-one and its potential use in the treatment of inflammatory diseases.
合成方法
Linezolid is synthesized through a multi-step process that involves the reaction of 3,4-dichloroaniline with 2-hydroxyethyl phenyl ether to form an intermediate. The intermediate is then reacted with chloroacetyl chloride to form the chlorinated oxazolidinone ring. The final step involves the reaction of the chlorinated oxazolidinone with sodium hydroxide to form 3-(3,4-dichlorophenyl)-5-(phenoxymethyl)-1,3-oxazolidin-2-one.
科学研究应用
Linezolid has been extensively studied for its antimicrobial activity against Gram-positive bacteria. It has been shown to be effective against a wide range of pathogens, including MRSA, VRE, Streptococcus pneumoniae, and Enterococcus faecalis. In addition to its antibacterial activity, 3-(3,4-dichlorophenyl)-5-(phenoxymethyl)-1,3-oxazolidin-2-one has also been shown to have anti-inflammatory and immunomodulatory effects.
属性
IUPAC Name |
3-(3,4-dichlorophenyl)-5-(phenoxymethyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO3/c17-14-7-6-11(8-15(14)18)19-9-13(22-16(19)20)10-21-12-4-2-1-3-5-12/h1-8,13H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFGDXKXOVFESX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC(=C(C=C2)Cl)Cl)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dichlorophenyl)-5-(phenoxymethyl)-1,3-oxazolidin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-isoxazolidinyl)nicotinamide](/img/structure/B5140395.png)
![4-[4-(7-nitro-9-oxo-9H-fluoren-2-yl)-5-phenyl-1H-imidazol-2-yl]benzoic acid](/img/structure/B5140415.png)

![2-[4-(4-methoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5140426.png)
![4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine](/img/structure/B5140436.png)
![N-[2-(tert-butylthio)ethyl]-4-methylbenzamide](/img/structure/B5140450.png)
![diethyl N-(4-{[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}benzoyl)glutamate](/img/structure/B5140451.png)

![2-[2-(isopropylthio)-1,3-benzothiazol-6-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5140458.png)
![3-({4-[2-cyano-3-(methylamino)-3-oxo-1-propen-1-yl]phenoxy}methyl)benzoic acid](/img/structure/B5140477.png)
![N'-[(4-isopropylphenoxy)acetyl]-2,2-dimethylpropanohydrazide](/img/structure/B5140483.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[(5-isobutyl-2-thienyl)methyl]methanamine](/img/structure/B5140488.png)
![N,N-diethyl-3-methyl-4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B5140494.png)